molecular formula C12H16N4O4 B11721700 ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3-dihydro-6H-purin-1(7H)-yl)propanoate

ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3-dihydro-6H-purin-1(7H)-yl)propanoate

Cat. No.: B11721700
M. Wt: 280.28 g/mol
InChI Key: VWQAEIOJOMGRIT-UHFFFAOYSA-N
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Description

Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate is a chemical compound with the molecular formula C12H16N4O4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate can be compared with other similar compounds, such as:

    Theophylline: A methylxanthine derivative with similar structural features but different biological activities.

    Caffeine: Another methylxanthine with stimulant effects on the central nervous system.

    Adenosine: A nucleoside with roles in cellular energy transfer and signaling.

The uniqueness of ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate lies in its specific chemical structure and the resulting properties that distinguish it from these related compounds.

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

ethyl 3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanoate

InChI

InChI=1S/C12H16N4O4/c1-4-20-8(17)5-6-16-11(18)9-10(13-7-14(9)2)15(3)12(16)19/h7H,4-6H2,1-3H3

InChI Key

VWQAEIOJOMGRIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

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